(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one
Vue d'ensemble
Description
“(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one” is a chemical compound with a specific molecular structure. It is classified as an androstane derivative and belongs to the class of steroids. The compound consists of a steroid backbone with a pyridinyl group attached at position 17 and a ketone group at position 3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H31NO, and its molecular weight is 349.51 .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : The compound has been synthesized from dehydroepiandrosterone, demonstrating the chemical pathways and processes involved in its production. This process includes steps like ketalisation, O-silylation, and reductive cleavage (Marson et al., 2003).
Structural Analysis : Research has identified and analyzed similar compounds, contributing to the understanding of their chemical structure and properties. For instance, 5alpha-androst-1-ene-3,17-dione was found in pig fat, signifying its presence in the natural environment and highlighting the analytical techniques used for its detection (McGregor & Erickson, 2003).
Biological Implications and Applications
Pheromone Research : Studies have explored the role of similar compounds in human physiology, such as examining the effects of 5alpha-androst-16-en-3alpha-ol on luteinizing hormone secretion in females, suggesting potential applications in understanding reproductive biology and pheromone interactions (Shinohara et al., 2000).
Aromatase Inhibition : Some derivatives of similar compounds have been studied for their potential as aromatase inhibitors, which can have implications in cancer treatment, particularly in hormone-sensitive cancers (Cepa et al., 2008).
Photodimerization Studies : The behavior of steroid enones like androst-4-ene-3,17-dione under UV radiation, leading to dimerization, can have implications in the understanding of molecular interactions and the development of new pharmaceutical compounds (DellaGreca et al., 2002).
Mécanisme D'action
3-Keto-5alpha-abiraterone, also known as (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one, is an active metabolite of abiraterone acetate . It has been found to possess androgenic activity and stimulate prostate cancer progression .
Target of Action
The primary target of 3-Keto-5alpha-abiraterone is the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .
Mode of Action
3-Keto-5alpha-abiraterone interacts with its target by inhibiting the CYP17A1 enzyme . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17, which limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione . As a result, tumor testosterone and dihydrotestosterone levels decrease .
Biochemical Pathways
The compound is formed through a series of biochemical reactions: abiraterone acetate is converted to abiraterone by esterases; abiraterone is then converted to Δ4-abiraterone by 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase; and finally, Δ4-abiraterone is converted to 3-keto-5alpha-abiraterone by 5α-reductase .
Pharmacokinetics
Abiraterone acetate, the prodrug of 3-Keto-5alpha-abiraterone, undergoes extensive metabolism in vivo . It is transformed into active metabolites delta 4 -abiraterone (D4A) and 3-keto-5alpha-abiraterone (5alphaA), as well as inactive metabolites abiraterone sulfate (A-Sul) and abiraterone N-oxide sulfate (A-NO-Sul) .
Result of Action
The initial 5α-reduced metabolite, 3-keto-5alpha-abiraterone, is present at higher concentrations than D4A in patients with prostate cancer taking abiraterone, and it acts as an androgen receptor agonist, promoting prostate cancer progression .
Action Environment
The action of 3-Keto-5alpha-abiraterone can be influenced by environmental factors such as the presence of other enzymes. For example, the formation of 3-Keto-5alpha-abiraterone is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase . Additionally, the compound’s action may be counteracted by the 5α-reductase inhibitor dutasteride, which is being investigated as an adjunct to abiraterone acetate in the treatment of prostate cancer .
Propriétés
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19-,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNZCFYWNHCQGE-IRMBCWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471175 | |
Record name | 3-Keto-5alpha-abiraterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-26-2 | |
Record name | (5α)-17-(3-Pyridinyl)androst-16-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154229-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Keto-5alpha-abiraterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Keto-5alpha-abiraterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-KETO-5.ALPHA.-ABIRATERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/675L8BAG4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.